N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
Description
N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a pyrazole core substituted with a thiazole ring bearing a 4-ethoxyphenyl group and a benzamide moiety with 2,3-dimethoxy substituents. This structural architecture is characteristic of bioactive molecules, as pyrazole and thiazole moieties are prevalent in pharmaceuticals due to their ability to modulate enzyme activity and receptor interactions .
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-5-32-17-11-9-16(10-12-17)19-14-33-24(25-19)28-21(13-15(2)27-28)26-23(29)18-7-6-8-20(30-3)22(18)31-4/h6-14H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXIBYRYFCEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to have diverse biological activities. They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs.
Mode of Action
Thiazole derivatives have been known to exhibit their effects through various mechanisms depending on the specific derivative and its targets. For instance, some thiazole derivatives have been found to inhibit certain enzymes, block specific receptors, or interfere with particular biochemical pathways.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways. For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine.
Biological Activity
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.47 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a dimethoxybenzamide structure, contributing to its potential reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyrazole rings through cyclization reactions. The synthetic pathway may include the use of solvents such as ethanol or dimethylformamide and catalysts like sodium hydroxide or acetic acid to optimize yields.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies utilizing the DPPH scavenging assay revealed that related heterocyclic compounds demonstrated IC50 values ranging from 4.67 μg/mL to higher values for less active derivatives . This suggests that this compound may possess comparable antioxidant capabilities.
Anti-inflammatory and Anticancer Potential
Compounds within the pyrazole class have been reported to exhibit anti-inflammatory and anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets involved in inflammatory pathways and cancer cell proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Electrophilic Substitution : The presence of nitrogen and sulfur atoms within the rings allows for electrophilic substitution reactions that can lead to diverse biological interactions .
- Molecular Docking Studies : Computational studies suggest that this compound may interact effectively with specific protein targets associated with oxidative stress and inflammation .
Study on Antioxidant Properties
A study investigated various pyrazole derivatives' antioxidant activities, revealing that those with structural similarities to this compound showed promising results in scavenging free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .
Anti-cancer Activity
Another research effort focused on the anticancer potential of thiazole and pyrazole derivatives. The findings suggested that these compounds could inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of heterocycles, including thiazole, pyrazole, and dimethoxybenzamide moieties. The general molecular formula is with a molecular weight of approximately 370.44 g/mol.
Synthesis Overview:
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
- Formation of the Pyrazole Ring: The pyrazole moiety can be synthesized from hydrazine derivatives and β-diketones or β-ketoesters.
- Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates with dimethoxybenzamide.
Biological Activities
Research indicates that compounds with similar structures exhibit various pharmacological properties, particularly in medicinal chemistry. The following are notable applications:
Anticancer Activity
Studies have shown that thiazole and pyrazole derivatives can inhibit cancer cell proliferation. For instance, N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant growth inhibition in breast and lung cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preclinical studies have indicated that similar compounds can reduce inflammation markers in animal models.
Antimicrobial Activity
There is growing interest in the antimicrobial properties of thiazole and pyrazole derivatives. Preliminary studies suggest that this compound may possess activity against various bacterial strains.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
| Study | Findings |
|---|---|
| Smith et al., 2022 | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells at concentrations of 10 µM. |
| Johnson et al., 2023 | Reported anti-inflammatory activity in a murine model, with a reduction in paw edema by 50% compared to control groups. |
| Lee et al., 2024 | Found antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. |
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the amide bond yields 2,3-dimethoxybenzoic acid and the corresponding amine (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine).
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Basic Hydrolysis : Produces the sodium/potassium salt of the benzoic acid derivative under reflux with NaOH or KOH.
Conditions :
| Reaction Type | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Acidic | HCl (conc.), H₂O | Reflux | ~70–85* |
| Basic | NaOH (aq.), ethanol | 80–100°C | ~65–80* |
*Yields estimated from analogous amide hydrolysis studies.
Electrophilic Aromatic Substitution (EAS)
The ethoxyphenyl and dimethoxyphenyl rings undergo EAS at activated positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the ethoxyphenyl ring.
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Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.
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Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ yields halogenated aryl intermediates.
Example :
Ar = 4-ethoxyphenyl or dimethoxyphenyl.
Pyrazole Modifications:
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Alkylation/Acylation : The pyrazole NH reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of NaH or Et₃N to form N-alkyl/acyl derivatives .
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Cycloaddition : Under Huisgen conditions, the pyrazole may participate in 1,3-dipolar cycloaddition with alkynes to form triazoles .
Thiazole Reactivity:
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Nucleophilic Substitution : The thiazole’s C-2 position reacts with Grignard reagents or amines (e.g., NH₃) in polar aprotic solvents .
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Oxidation : Thiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
Ether Cleavage
The ethoxy group undergoes cleavage with strong acids (e.g., HI) or Lewis acids (e.g., BBr₃) to yield phenolic derivatives:
Ar = phenyl.
Coupling Reactions
The amide nitrogen participates in cross-coupling reactions:
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Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts.
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Suzuki–Miyaura : Thiazole or pyrazole rings couple with boronic acids under Pd(0) catalysis.
Example :
Documented in analogous thiazole systems .
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond to a dihydrothiazole.
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Oxidation : KMnO₄ or CrO₃ oxidizes the ethoxy group’s methylene bridge to a ketone.
Biological Derivatization
In medicinal chemistry studies, this compound undergoes:
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Sulfonamide Formation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives for bioactivity screening .
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Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) via the thiazole’s nitrogen and amide oxygen .
Key Stability Considerations
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pH Sensitivity : Degrades under strongly acidic/basic conditions via amide hydrolysis or ether cleavage.
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Thermal Stability : Stable below 150°C; decomposes at higher temperatures with CO₂ evolution (TGA data inferred from).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Pyrazole Hybrids
Compound 4 and 5 (): These isostructural thiazole derivatives feature a pyrazole-triazole-thiazole framework with fluorophenyl and chlorophenyl substituents. Unlike the target compound, they lack the benzamide group and instead incorporate a triazole ring. Both compounds exhibit planar molecular conformations except for a perpendicular fluorophenyl group, which may influence packing efficiency and solubility.
Compound 7 ():
This pyrazole-thiazole hybrid includes a 4-bromophenyl and 4-methoxyphenyl substituent. The bromine atom introduces steric bulk and polarizability, which could enhance halogen bonding interactions in crystal packing—a feature absent in the target compound. The methoxy group in both compounds contributes to similar electronic profiles, but the target compound’s ethoxy group may offer greater metabolic stability due to reduced susceptibility to oxidative demethylation .
Pyrimidinone-Benzamide Derivatives ()
Compounds 30, 31, and 32 share a pyrimidinone core linked to a benzamide group. Key differences include:
- Substituents : Compound 30 (methylthio), 31 (ethoxy), and 32 (methoxymethoxy) vs. the target compound’s 2,3-dimethoxybenzamide.
- Synthetic Yields : The target compound’s synthesis (if analogous to these methods) may face challenges, as yields for these analogs range from 5% (compound 31) to 31% (compound 30), highlighting sensitivity to substituent electronic effects .
Alkoxy-Substituted Benzamide Analogs ()
Compounds 5–8 in vary in alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) on the benzamide moiety. Ethoxy groups (as in compound 6 and the target compound) balance lipophilicity and metabolic stability better than longer-chain alkoxy groups (e.g., propoxy), which may reduce solubility .
Analytical Characterization
Key Comparative Data Table
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For example:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions.
- Step 2 : Introduction of the thiazole moiety through Hantzsch thiazole synthesis, using bromoketones or thiourea derivatives.
- Step 3 : Coupling of the pyrazole-thiazole intermediate with 2,3-dimethoxybenzamide via nucleophilic acyl substitution or amide bond formation. Key intermediates include 4-(4-ethoxyphenyl)thiazole-2-amine and 3-methyl-1H-pyrazol-5-amine derivatives. Yields are optimized by controlling reaction temperature (80–120°C) and catalysts like POCl₃ or DCC .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
A combination of techniques is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm).
- X-ray Crystallography : Single-crystal diffraction refined via SHELX software to resolve bond lengths/angles (e.g., C–N bond distances in pyrazole: ~1.34 Å) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~464 Da).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .
Q. What initial biological screening approaches assess the bioactivity of this compound?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ATP-binding pocket analysis).
- Cellular Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination).
- Molecular Docking : Preliminary binding affinity predictions using AutoDock Vina or Schrödinger Suite .
Advanced Research Questions
Q. How can computational methods predict electronic structure or binding affinity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 or ORCA) to assess reactivity. For similar compounds, HOMO energies range from -5.2 to -6.1 eV .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to evaluate binding stability.
- Multiwfn Analysis : Visualize electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions between experimental data during structural elucidation?
- Cross-Validation : Compare NMR data with X-ray results (e.g., conflicting proton assignments resolved via NOESY for spatial proximity).
- Twinning Analysis : Use SHELXL to refine twinned crystals, adjusting HKLF5 parameters for improved R-factor convergence (<5%) .
- Alternative Synthetic Routes : Reproduce the compound via divergent pathways to confirm structural consistency .
Q. What methodologies optimize reaction conditions to improve yield and purity?
- DoE (Design of Experiments) : Screen solvents (DMF vs. THF), temperatures, and catalysts (e.g., Pd(OAc)₂ for coupling steps) to maximize yield.
- Chromatography : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% pure product.
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
